Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound with a molecular formula of C18H18ClNO6. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetylamino group, and dimethoxybenzoate. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce 2-(2-chlorophenoxy)acetyl chloride. The acetyl chloride is subsequently reacted with 4,5-dimethoxy-2-aminobenzoic acid in the presence of a base to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorophenoxy group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
- Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino}benzoate .
Uniqueness
Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate is unique due to the presence of both dimethoxy and chlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-15-8-11(18(22)25-3)13(9-16(15)24-2)20-17(21)10-26-14-7-5-4-6-12(14)19/h4-9H,10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABYDPJBJBVWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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